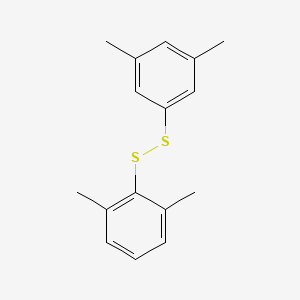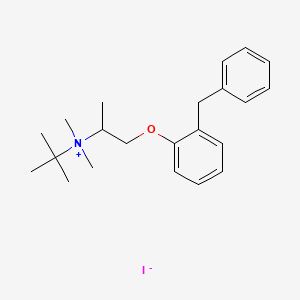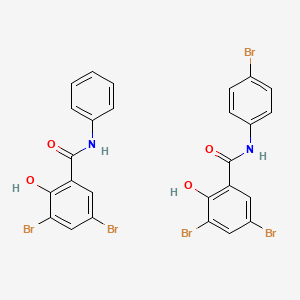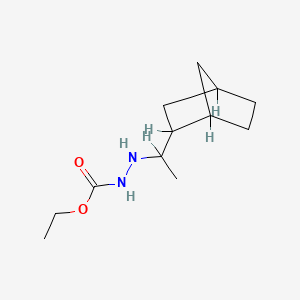![molecular formula C48H45N3 B13777308 1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)
1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene is a complex organic compound characterized by its unique structure, which includes three dimethylamino biphenyl groups attached to a central benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene typically involves multi-step organic reactions. One common method includes the reaction of 1,3,5-tribromobenzene with 4-dimethylaminophenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate in a solvent such as toluene or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene undergoes various chemical reactions, including:
Oxidation: The dimethylamino groups can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxides of the dimethylamino groups.
Reduction: Primary or secondary amines.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene involves its interaction with various molecular targets and pathways. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific targets. Additionally, the biphenyl rings provide a rigid framework that can interact with hydrophobic pockets in proteins or other biomolecules, enhancing its specificity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: Similar structure but with amino groups instead of dimethylamino groups.
1,3,5-Tris(4-carboxyphenyl)benzene: Contains carboxyl groups, used in the synthesis of metal-organic frameworks (MOFs).
1,3,5-Tris(4-hydroxyphenyl)benzene: Features hydroxy groups, used in polymer chemistry.
Uniqueness
1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene is unique due to the presence of dimethylamino groups, which impart distinct electronic and steric properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis and material science.
Propriétés
Formule moléculaire |
C48H45N3 |
|---|---|
Poids moléculaire |
663.9 g/mol |
Nom IUPAC |
4-[4-[3,5-bis[4-[4-(dimethylamino)phenyl]phenyl]phenyl]phenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C48H45N3/c1-49(2)46-25-19-37(20-26-46)34-7-13-40(14-8-34)43-31-44(41-15-9-35(10-16-41)38-21-27-47(28-22-38)50(3)4)33-45(32-43)42-17-11-36(12-18-42)39-23-29-48(30-24-39)51(5)6/h7-33H,1-6H3 |
Clé InChI |
MZMVUKKBXHHQSB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C)C)C6=CC=C(C=C6)C7=CC=C(C=C7)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S)-(+)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13777226.png)

![Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13777231.png)

![Spiro[4.4]nona-1,3-diene](/img/structure/B13777251.png)
![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)


![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)





